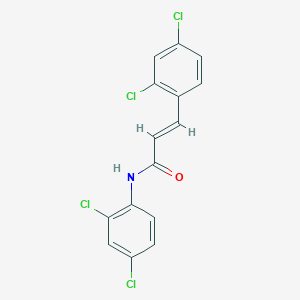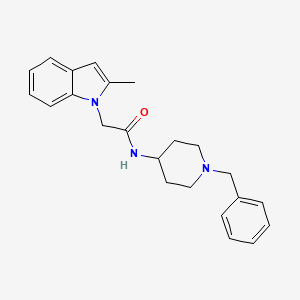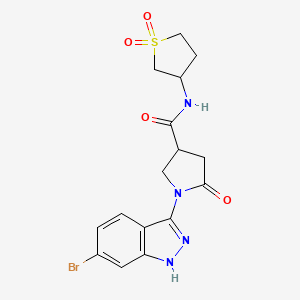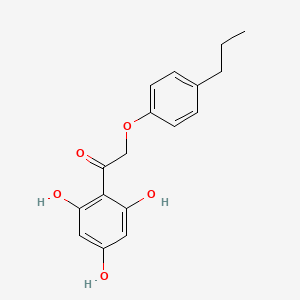
(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide: is an organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2,4-dichloroaniline.
Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with 2,4-dichloroaniline in the presence of a base such as sodium hydroxide to form an imine intermediate.
Amide Formation: The imine intermediate undergoes a condensation reaction with acryloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.
Medicine
Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, particularly in cancer cells, where it can induce apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamine
- (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enethioamide
- (2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enhydrazide
Uniqueness
(2E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide is unique due to its specific structural features, such as the presence of two 2,4-dichlorophenyl groups and the prop-2-enamide backbone. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H9Cl4NO |
|---|---|
Molecular Weight |
361.0 g/mol |
IUPAC Name |
(E)-N,3-bis(2,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9Cl4NO/c16-10-3-1-9(12(18)7-10)2-6-15(21)20-14-5-4-11(17)8-13(14)19/h1-8H,(H,20,21)/b6-2+ |
InChI Key |
LXALDAOGQIAWGM-QHHAFSJGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B11140666.png)
![N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11140670.png)

![(2E)-2-(4-ethylbenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11140689.png)
![2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11140697.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140700.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide](/img/structure/B11140706.png)
![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11140712.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11140714.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-piperidinecarboxamide](/img/structure/B11140719.png)

![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11140737.png)
![5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11140742.png)

